N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is a synthetic organic compound that belongs to the class of benzylamines. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methyl-1H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
- N-(4-methoxybenzyl)-N-(1-methyl-1H-tetrazol-5-yl)amine
- N-(5-chloro-2-methoxybenzyl)-N-(1H-tetrazol-5-yl)amine
Uniqueness
N-(5-chloro-2-methoxybenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the presence of both the 5-chloro-2-methoxybenzyl and 1-methyl-1H-tetrazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12ClN5O |
---|---|
Molecular Weight |
253.69g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C10H12ClN5O/c1-16-10(13-14-15-16)12-6-7-5-8(11)3-4-9(7)17-2/h3-5H,6H2,1-2H3,(H,12,13,15) |
InChI Key |
HHLUQAGOYJUESA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.